molecular formula C28H18O2 B034698 [4,4'-Biphenanthrene]-3,3'-diol CAS No. 100780-04-9

[4,4'-Biphenanthrene]-3,3'-diol

Cat. No. B034698
M. Wt: 386.4 g/mol
InChI Key: NBWRXHUVCCXVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4,4'-Biphenanthrene]-3,3'-diol (BPAD) is a polycyclic aromatic hydrocarbon that has been widely studied for its potential applications in various fields, including material science, environmental remediation, and biomedical research. BPAD is a highly stable and rigid molecule that possesses unique electronic and optical properties, making it an attractive candidate for a range of applications.

Mechanism Of Action

The mechanism of action of [4,4'-Biphenanthrene]-3,3'-diol as an anticancer agent is not fully understood. However, it has been suggested that [4,4'-Biphenanthrene]-3,3'-diol induces apoptosis in cancer cells by activating the mitochondrial pathway. This pathway involves the release of cytochrome c from the mitochondria into the cytosol, which triggers a cascade of events that ultimately leads to cell death.

Biochemical And Physiological Effects

[4,4'-Biphenanthrene]-3,3'-diol has been shown to have several biochemical and physiological effects. In vitro studies have shown that [4,4'-Biphenanthrene]-3,3'-diol induces apoptosis in cancer cells, while having minimal effects on normal cells. [4,4'-Biphenanthrene]-3,3'-diol has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest.

Advantages And Limitations For Lab Experiments

One of the main advantages of using [4,4'-Biphenanthrene]-3,3'-diol in lab experiments is its stability and rigidity. [4,4'-Biphenanthrene]-3,3'-diol is a highly stable molecule that is resistant to degradation, making it an ideal candidate for long-term studies. Additionally, [4,4'-Biphenanthrene]-3,3'-diol has unique electronic and optical properties that make it a useful tool for studying the properties of materials.
However, one limitation of using [4,4'-Biphenanthrene]-3,3'-diol in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, [4,4'-Biphenanthrene]-3,3'-diol is a relatively expensive compound, which can limit its use in some studies.

Future Directions

There are several future directions for the study of [4,4'-Biphenanthrene]-3,3'-diol. One potential direction is the development of novel materials based on [4,4'-Biphenanthrene]-3,3'-diol for use in electronic and optoelectronic devices. Another direction is the study of [4,4'-Biphenanthrene]-3,3'-diol as a potential therapeutic agent for cancer treatment. Further research is needed to fully understand the mechanism of action of [4,4'-Biphenanthrene]-3,3'-diol as an anticancer agent and to develop more effective treatment strategies.
Conclusion
In conclusion, [4,4'-Biphenanthrene]-3,3'-diol ([4,4'-Biphenanthrene]-3,3'-diol) is a highly stable and rigid molecule that has potential applications in various fields, including material science, environmental remediation, and biomedical research. [4,4'-Biphenanthrene]-3,3'-diol can be synthesized via several methods, with the McMurry coupling method being the most commonly used. [4,4'-Biphenanthrene]-3,3'-diol has been shown to induce apoptosis in cancer cells and has potential as an anticancer agent. However, further research is needed to fully understand the mechanism of action of [4,4'-Biphenanthrene]-3,3'-diol and to develop more effective treatment strategies.

Synthesis Methods

[4,4'-Biphenanthrene]-3,3'-diol can be synthesized via several methods, including Suzuki coupling, Stille coupling, and McMurry coupling. Among these methods, the McMurry coupling method is the most commonly used for [4,4'-Biphenanthrene]-3,3'-diol synthesis. This method involves the reaction of two equivalents of 4-bromo-1,1'-biphenyl with sodium in the presence of titanium tetrachloride and zinc. The resulting product is then oxidized using potassium permanganate to yield [4,4'-Biphenanthrene]-3,3'-diol.

Scientific Research Applications

[4,4'-Biphenanthrene]-3,3'-diol has been extensively studied for its potential applications in various fields, including material science, environmental remediation, and biomedical research. In material science, [4,4'-Biphenanthrene]-3,3'-diol has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. These materials have potential applications in the development of organic light-emitting diodes, field-effect transistors, and solar cells.
In environmental remediation, [4,4'-Biphenanthrene]-3,3'-diol has been studied for its ability to remove pollutants from contaminated soil and water. [4,4'-Biphenanthrene]-3,3'-diol has been shown to effectively adsorb polycyclic aromatic hydrocarbons (PAHs), which are a class of pollutants commonly found in contaminated sites.
In biomedical research, [4,4'-Biphenanthrene]-3,3'-diol has been studied for its potential as an anticancer agent. [4,4'-Biphenanthrene]-3,3'-diol has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.

properties

CAS RN

100780-04-9

Product Name

[4,4'-Biphenanthrene]-3,3'-diol

Molecular Formula

C28H18O2

Molecular Weight

386.4 g/mol

IUPAC Name

4-(3-hydroxyphenanthren-4-yl)phenanthren-3-ol

InChI

InChI=1S/C28H18O2/c29-23-15-13-19-11-9-17-5-1-3-7-21(17)25(19)27(23)28-24(30)16-14-20-12-10-18-6-2-4-8-22(18)26(20)28/h1-16,29-30H

InChI Key

NBWRXHUVCCXVBP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)C4=C(C=CC5=C4C6=CC=CC=C6C=C5)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)C4=C(C=CC5=C4C6=CC=CC=C6C=C5)O

synonyms

4,4-Biphenanthrene-3,3-diol

Origin of Product

United States

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